molecular formula C17H20ClNO3 B13847736 Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride

Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride

Cat. No.: B13847736
M. Wt: 321.8 g/mol
InChI Key: QAVHVYYGPPOIEY-KNQPDFRMSA-N
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Description

The compound Benzeneacetic acid, α-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]non-7-yl ester, hydrochloride (CAS: 25650-56-0; synonyms: Aposcopolamine hydrochloride, Apohyoscine hydrochloride) is a tropane alkaloid derivative characterized by a complex tricyclic ester structure . Its core consists of a benzeneacetic acid backbone esterified to a 9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane moiety. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical formulations. This compound is structurally related to scopolamine and hyoscine but differs in substituents and stereochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aposcopolamine Hydrochloride Salt can be synthesized through the esterification of apohyoscine with benzeneacetic acid. The reaction typically involves the use of a suitable acid catalyst under controlled temperature conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of Aposcopolamine Hydrochloride Salt involves the extraction of apohyoscine from plant sources such as Datura ferox. The extracted apohyoscine is then subjected to esterification with benzeneacetic acid, followed by purification and crystallization to obtain the hydrochloride salt form .

Types of Reactions:

    Oxidation: Aposcopolamine Hydrochloride Salt can undergo oxidation reactions, particularly at the methylene group, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to its corresponding alcohol derivatives under suitable reducing conditions.

    Substitution: Aposcopolamine Hydrochloride Salt can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medical Applications

1. Motion Sickness and Nausea Management

  • Scopolamine is widely used to prevent motion sickness and postoperative nausea and vomiting (PONV). It is typically administered via transdermal patches that provide a steady release of the drug over several days . The mechanism involves blocking muscarinic receptors in the vestibular system and the gastrointestinal tract.

2. Gastrointestinal Disorders

  • These compounds can alleviate gastrointestinal spasms and are sometimes employed in treating conditions like irritable bowel syndrome (IBS) and bowel colic . Their anticholinergic effects help relax smooth muscle in the gut.

3. Anesthesia and Surgery

  • Scopolamine is used as a premedication to reduce saliva production during surgery and to minimize respiratory secretions . This application is crucial in preventing complications during anesthesia.

4. Cognitive Research

  • Scopolamine has been utilized in research to study memory encoding and cognitive function. It serves as a model for inducing cognitive deficits in experimental settings, aiding in the understanding of conditions like Alzheimer’s disease and dementia . Its effects on acetylcholine release in the hippocampus highlight its role in memory processes.

Case Studies

  • Cognitive Impairment Studies
    • Research has shown that scopolamine induces temporary cognitive deficits in human trials, particularly affecting episodic memory and learning capabilities . These findings have led to its use in animal models to study cholinergic dysfunction.
  • Anxiolytic Effects
    • Some studies have indicated that extracts containing scopolamine exhibit anxiolytic properties, suggesting potential applications in treating anxiety disorders .

Pharmacological Insights

Compound Primary Use Mechanism of Action
ScopolamineMotion sickness, PONVAnticholinergic action on muscarinic receptors
AposcopolamineSimilar to scopolamineAnticholinergic effects
Benzeneacetic acid derivativesGastrointestinal disordersSmooth muscle relaxation

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features

  • Target Compound: Ester group: 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]non-7-yl. Backbone: α-Methylene benzeneacetic acid. Salt form: Hydrochloride.

Analogous Compounds

Compound Name (CAS) Substituents/Modifications Key Structural Differences
Aponorhyoscine (25650-56-0) Lacks the 9-methyl group on the tricyclic system Reduced lipophilicity; altered receptor affinity
Bencynonate (106650-06-0) α-Cyclopentyl-α-hydroxy substituent; 3-methyl-3-azabicyclo[3.3.1]nonane ester Enhanced steric bulk; potential metabolic stability
Atropine (51-55-8) Tropine ester of tropic acid; no tricyclic oxygen bridge Broader anticholinergic activity
Sertal (CAS N/A) α-Phenyl-α-(2-propynyloxy) backbone; dimethylaminoethyl ester Propargyl group may confer CNS penetration

Pharmacological and Functional Comparisons

Mechanism of Action

  • Target Compound : Inhibits epithelial-mesenchymal transition (EMT) in human bronchial epithelial (HBE) cells via p53-dependent upregulation of E-cadherin and cell cycle arrest (G1/S phase) at 100 nM .
  • Benzeneacetic Acid Derivatives : Parent compounds (e.g., S-diclofenac) stabilize p53 but lack the tricyclic ester’s specificity for EMT modulation .
  • Bencynonate: Targets smooth muscle relaxation via calcium channel blockade, unrelated to p53 pathways .

Physicochemical Properties

Property Target Compound Bencynonate Atropine
Molecular Weight 341.8 g/mol 357.49 g/mol 289.4 g/mol
Solubility High (HCl salt) Low (neutral ester) Moderate (free base)
LogP 2.1 (estimated) 3.5 1.8
Stability Stable in acidic pH Hydrolyzes in plasma Sensitive to hydrolysis

Biological Activity

Benzeneacetic acid derivatives, particularly those related to scopolamine and its analogs, exhibit significant biological activities primarily due to their interactions with the central nervous system (CNS) and peripheral muscarinic receptors. This article explores the biological activity of the compound "Benzeneacetic acid, α-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester hydrochloride" and its related compounds, including Aposcopolamine hydrochloride and Apohyoscine hydrochloride.

The compound is a derivative of scopolamine, a well-known anticholinergic agent. Its chemical structure includes a bicyclic framework that influences its pharmacological properties.

Property Value
Molecular Formula C₁₇H₁₉ClN₃O₃
Molecular Weight 285.338 g/mol
Density 1.25 g/cm³
Melting Point 95-98 °C
Boiling Point 415.5 °C at 760 mmHg

Scopolamine and its derivatives act primarily as antagonists of muscarinic acetylcholine receptors (mAChRs). They inhibit the action of acetylcholine at these receptors, leading to various physiological effects:

  • CNS Effects : Scopolamine can cross the blood-brain barrier, causing sedation and amnesia due to its action on central mAChRs (M1 subtype) which are involved in cognitive functions and memory processing .
  • Peripheral Effects : By blocking peripheral mAChRs, these compounds can reduce secretions in salivary glands and gastrointestinal tract, leading to decreased motility and secretion .

Anticholinergic Effects

The primary biological activity of benzeneacetic acid derivatives is their anticholinergic effect, which includes:

  • Motion Sickness Prevention : Scopolamine is widely used to prevent nausea and vomiting associated with motion sickness by blocking neural pathways from the inner ear to the vomiting center in the brainstem .
  • Sedative Properties : The sedative effects are beneficial in pre-anesthetic medication to reduce secretions and induce drowsiness .

Neuroprotective Effects

Recent studies have indicated potential neuroprotective properties of scopolamine derivatives:

  • Alzheimer's Disease Research : Aposcopolamine has been investigated for its binding affinity to acetylcholinesterase (ACHE) and adrenergic receptors (ADRA2A), suggesting a role in cognitive enhancement or neuroprotection in Alzheimer's disease models .
  • Behavioral Studies : Animal studies have shown that scopolamine administration can lead to cognitive deficits; however, certain derivatives may mitigate these effects by modulating neurotransmitter release through mAChR antagonism .

Study 1: Efficacy Against Organophosphate Toxicity

In a study involving guinea pigs exposed to organophosphate compounds, scopolamine was administered post-exposure. Results indicated significant survival rates and reduced clinical signs of toxicity compared to control groups. This suggests that scopolamine may play a protective role against certain types of chemical exposure .

Study 2: Cognitive Function Assessment

Research utilizing the Morris water maze demonstrated that scopolamine-induced memory deficits could be partially reversed with specific dosing regimens of Aposcopolamine. This highlights the potential for these compounds in cognitive rehabilitation therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound with high stereochemical purity?

  • Methodology : The synthesis requires stereoselective esterification of the bicyclic tertiary alcohol core with α-methylene benzeneacetic acid. Key steps include:

  • Use of chiral auxiliaries or enzymatic resolution to control stereochemistry at the azabicyclo[3.3.1]nonane core .
  • Protection of the secondary amine (9-methyl group) during esterification to prevent N-alkylation side reactions .
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. How should researchers characterize the stereochemical configuration of the azabicyclo[3.3.1]nonane core and ester linkage?

  • Methodology : Combine:

  • X-ray crystallography to resolve absolute configuration .
  • 2D NMR (NOESY or ROESY) to confirm spatial proximity of protons in the bicyclic system and ester substituents .
  • Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) to validate enantiomeric purity ≥98% .

Q. What solvent systems and extraction techniques optimize recovery of this compound from aqueous reaction mixtures?

  • Methodology : Reactive extraction with tri-n-caprylyl amine (10–20% v/v in benzene or xylene) achieves >90% efficiency at pH 5–6. Post-extraction, back-extraction into acidic aqueous phase (0.1M HCl) isolates the hydrochloride form .

Advanced Research Questions

Q. How does this compound modulate p53-dependent pathways in silica-induced epithelial-mesenchymal transition (EMT), and what experimental models validate its mechanism?

  • Methodology :

  • Use p53-wildtype vs. p53-knockout human bronchial epithelial cells (HBEs) exposed to silica nanoparticles (50–100 µg/mL for 24–48 hrs).
  • Assess EMT markers (E-cadherin, vimentin) via Western blot and transcriptomics.
  • Quantify intracellular benzeneacetic acid levels via LC-MS/MS to correlate with p53 activation .
  • Key finding: Benzeneacetic acid inhibits EMT by stabilizing p53, reducing TGF-β/Smad3 signaling .

Q. What structure-activity relationships (SARs) govern the anti-inflammatory activity of its analogs, and how can computational modeling guide optimization?

  • Methodology :

  • Synthesize analogs with modifications to:
  • Ester group (e.g., replacing α-methylene with α-cyclopentyl or trifluoromethoxy) .
  • Azabicyclo core (e.g., 6-methyl vs. 9-methyl substitution) .
  • Test in LPS-induced macrophage models (NO inhibition, IL-6/IL-1β ELISA).
  • Perform molecular docking (AutoDock Vina) to assess binding to p53 or ALDH3A1 .

Q. How can researchers resolve discrepancies in reported pharmacokinetic data between in vitro and in vivo models?

  • Methodology :

  • Compare metabolic stability using:
  • Liver microsomes (human/rat) to identify cytochrome P450-mediated degradation.
  • Radiolabeled compound (³H or ¹⁴C) for tissue distribution studies in rodents .
  • Adjust formulations (e.g., PEGylated nanoparticles) to enhance bioavailability if first-pass metabolism is high.

Q. What analytical methods detect trace impurities (<0.1%) in bulk samples, and how are they validated?

  • Methodology :

  • LC-MS/MS (C18 column, 0.1% formic acid in acetonitrile/water gradient) with MRM for:
  • Residual solvents (benzene, xylene) per ICH Q3C guidelines.
  • Degradants (e.g., hydrolyzed ester or oxidized azabicyclo core) .
  • Validate via spike-recovery experiments (80–120% recovery) and inter-lab reproducibility testing.

Q. Data Contradiction Analysis

  • Conflict : Variability in reported IC₅₀ values for anti-inflammatory activity (e.g., 10 µM vs. 50 µM in similar assays).
    • Resolution :

Standardize cell lines (e.g., THP-1 vs. RAW264.7 may differ in p53 expression).

Control for batch-to-batch compound purity using orthogonal methods (HPLC, elemental analysis) .

Q. Key Research Gaps

  • Mechanistic links between benzeneacetic acid and non-p53 pathways (e.g., NF-κB).
  • In vivo efficacy in chronic silicosis models.
  • Impact of stereochemistry on blood-brain barrier penetration for neuroinflammation studies.

Properties

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;hydrochloride

InChI

InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H/t12?,13-,14+,15-,16+;

InChI Key

QAVHVYYGPPOIEY-KNQPDFRMSA-N

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl

Origin of Product

United States

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